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Compound of Interest

Compound Name: Stilben-4-ol

Cat. No.: B8784350 Get Quote

Introduction

Stilben-4-ol, also known as 4-hydroxystilbene, is a phenolic compound belonging to the

stilbenoid family. Its structure, featuring two phenyl rings linked by an ethylene bridge, allows

for cis and trans isomerism, with the trans isomer being the more stable and commonly studied

form. As a key structural motif in biologically active molecules like resveratrol, the spectroscopic

characterization of Stilben-4-ol is fundamental for its identification, purity assessment, and the

study of its chemical and physical properties. This guide provides a detailed overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data for trans-Stilben-4-ol, complete with experimental protocols and a

generalized workflow for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for trans-Stilben-4-ol. The data

has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of trans-Stilben-4-ol provides information on the chemical environment

of its hydrogen atoms. The data presented was recorded on a 400 MHz spectrometer using

DMSO-d₆ as the solvent.[1]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~9.5 Singlet - 1H Phenolic -OH

~7.5 Multiplet - 2H
Aromatic C₂'-H,

C₆'-H

~7.4 Multiplet - 2H
Aromatic C₂-H,

C₆-H

~7.3 Multiplet - 2H
Aromatic C₃'-H,

C₅'-H

~7.2 Multiplet - 1H Aromatic C₄'-H

~7.0 Doublet ~16.4 1H Vinylic α-H

~6.9 Doublet ~16.4 1H Vinylic β-H

~6.8 Multiplet - 2H
Aromatic C₃-H,

C₅-H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
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Chemical Shift (δ) ppm Assignment

~157.0 C₄ (C-OH)

~138.0 C₁'

~129.0 C₁

~128.8 C₃', C₅'

~128.0 C₂ , C₆

~127.5 Vinylic α-C or β-C

~126.5 Vinylic α-C or β-C

~126.3 C₂', C₆'

~125.0 C₄'

~116.0 C₃, C₅

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer

frequency used.[2]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.[3][4][5]
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Frequency (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H stretch (phenolic,

hydrogen-bonded)

3100-3000 Medium
Aromatic and Vinylic C-H

stretch

~1640 Medium Alkene C=C stretch (trans)

1600, 1500, 1450 Medium-Strong Aromatic C=C ring stretch

~1250 Strong Phenolic C-O stretch

~965 Strong
trans-Vinylic C-H out-of-plane

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a

molecule. Stilbenoids are known for their strong UV absorbance.[6][7]

Wavelength (λmax) Solvent Assignment

~300-320 nm Methanol/Ethanol
π → π* transition (primary

band)

~230 nm Methanol/Ethanol
π → π* transition (secondary

band)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of Stilben-4-ol and dissolve it

in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set,

including spectral width, acquisition time, and relaxation delay.[8] For ¹H NMR, a pulse angle

of 30-45° is common for quantitative analysis, while a 90° pulse is used for calibration.

Data Acquisition: The spectrum is acquired over a number of scans to achieve an adequate

signal-to-noise ratio. A reference compound, typically tetramethylsilane (TMS), is used to

calibrate the chemical shift scale to 0 ppm.

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to

produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied,

and the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy Protocol
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of

the solid Stilben-4-ol powder is placed directly onto the ATR crystal (e.g., ZnSe or diamond).

[9] An anvil is pressed onto the sample to ensure good contact.

Background Scan: A background spectrum of the empty ATR crystal is recorded. This is

necessary to subtract the absorbance from the ambient atmosphere (CO₂, H₂O) and the

crystal itself.

Sample Scan: The sample spectrum is then recorded. The instrument software automatically

subtracts the background spectrum from the sample spectrum to produce the final IR

spectrum.[10]

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is

analyzed by identifying the characteristic absorption bands corresponding to the functional

groups in the molecule.[11]

UV-Vis Spectroscopy Protocol
Sample Preparation: A stock solution of Stilben-4-ol is prepared by accurately weighing a

small amount of the compound and dissolving it in a UV-transparent solvent (e.g., methanol

or ethanol) in a volumetric flask.[12] This stock solution is then serially diluted to a

concentration that results in an absorbance reading between 0.1 and 1.0.
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Baseline Correction: A quartz cuvette is filled with the pure solvent to be used as a blank.

This blank is placed in the spectrophotometer, and a baseline spectrum is recorded across

the desired wavelength range (e.g., 200-800 nm).[13][14]

Sample Measurement: The blank cuvette is replaced with a cuvette containing the diluted

Stilben-4-ol solution. The absorbance spectrum is then recorded.

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the

concentration, allowing for quantitative analysis if a calibration curve is prepared.

Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of a

chemical compound like Stilben-4-ol.
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Phase 1: Sample Preparation

Phase 3: Data Analysis & Interpretation
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Caption: Generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8784350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8784350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

